molecular formula C5H5Cl2N3 B13137136 3,5-Dichloro-N-methylpyrazin-2-amine

3,5-Dichloro-N-methylpyrazin-2-amine

Cat. No.: B13137136
M. Wt: 178.02 g/mol
InChI Key: PZBWBSZYGBJLQX-UHFFFAOYSA-N
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Description

3,5-Dichloro-N-methylpyrazin-2-amine is a halogenated pyrazine derivative characterized by two chlorine substituents at positions 3 and 5 of the pyrazine ring and a methyl group attached to the amine at position 2. Pyrazines are electron-deficient aromatic systems, and the presence of electron-withdrawing chlorine atoms likely enhances its reactivity in substitution reactions and increases lipophilicity compared to non-halogenated analogs.

Properties

Molecular Formula

C5H5Cl2N3

Molecular Weight

178.02 g/mol

IUPAC Name

3,5-dichloro-N-methylpyrazin-2-amine

InChI

InChI=1S/C5H5Cl2N3/c1-8-5-4(7)10-3(6)2-9-5/h2H,1H3,(H,8,9)

InChI Key

PZBWBSZYGBJLQX-UHFFFAOYSA-N

Canonical SMILES

CNC1=NC=C(N=C1Cl)Cl

Origin of Product

United States

Preparation Methods

Halogenation of Pyrazin-2-amine Derivatives

A common approach to synthesize dichloropyrazine derivatives involves selective chlorination of pyrazin-2-amine or its N-methylated analogs. Chlorination typically targets the 3 and 5 positions on the pyrazine ring due to electronic and steric factors.

  • Starting Material: N-methylpyrazin-2-amine or pyrazin-2-amine.
  • Chlorinating Agents: Chlorine gas, sulfuryl chloride, or N-chlorosuccinimide (NCS) under controlled conditions.
  • Reaction Conditions: Usually performed in inert solvents such as dichloromethane or chloroform, at low to moderate temperatures to avoid over-chlorination or ring degradation.

This method yields 3,5-dichloro derivatives through electrophilic aromatic substitution facilitated by the electron-donating amino group at position 2, directing chlorination meta to the amino substituent.

N-Methylation of 3,5-Dichloropyrazin-2-amine

If starting from 3,5-dichloropyrazin-2-amine, N-methylation is performed to introduce the N-methyl group on the amino substituent.

  • Methylating Agents: Methyl iodide (CH3I), dimethyl sulfate, or formaldehyde with formic acid (Eschweiler–Clarke reaction).
  • Base: Mild bases such as potassium carbonate or sodium hydride facilitate the methylation.
  • Solvent: Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are commonly used.
  • Temperature: Room temperature to reflux depending on the methylating agent.

Direct Synthesis via Cyclization

An alternative method involves constructing the pyrazine ring with the desired substitutions already in place:

  • Precursors: Dichlorinated α-amino ketones or α-amino acid derivatives bearing methyl groups.
  • Cyclization Agents: Glyoxylic acid derivatives or diketopiperazines can be used to form the pyrazine ring via condensation and cyclization reactions.
  • Catalysts: Ammonium acetate or ammonia under reflux or microwave irradiation enhances cyclization efficiency.
  • Advantages: This method allows simultaneous introduction of substituents and ring formation, potentially increasing yield and selectivity.

Comparative Table of Preparation Methods

Method Starting Materials Key Reagents/Conditions Advantages Limitations
Halogenation of N-methylpyrazin-2-amine N-methylpyrazin-2-amine Chlorine gas, NCS; inert solvents; moderate temp Direct substitution; straightforward Requires control to avoid over-chlorination
N-Methylation of 3,5-dichloropyrazin-2-amine 3,5-dichloropyrazin-2-amine Methyl iodide or dimethyl sulfate; base; DMF High selectivity for N-methylation Toxic methylating agents; multiple steps
Cyclization from α-amino ketones or diketopiperazines α-amino ketones or diketopiperazines Glyoxylic acid derivatives; ammonium acetate; reflux or microwave One-pot synthesis; structural diversity More complex starting materials; longer reaction times

Detailed Research Findings and Protocols

Halogenation Specifics

  • Chlorination of pyrazin-2-amine derivatives tends to favor positions 3 and 5 due to resonance stabilization of the intermediate cation.
  • Controlled addition of chlorine or NCS in dichloromethane at 0–25 °C yields the dichloro derivative with minimal side products.
  • Over-chlorination or ring degradation can be minimized by controlling reaction time and temperature.

N-Methylation Reaction Conditions

  • Using methyl iodide with potassium carbonate in DMF at room temperature for 12–24 hours provides good yields (~70–85%) of N-methylated products.
  • Eschweiler–Clarke methylation (formaldehyde and formic acid) offers a milder alternative, avoiding toxic alkyl halides.
  • Purification is typically done by recrystallization or column chromatography.

Cyclization Approaches

  • α-Amino ketones bearing aryl or alkyl substituents react with glyoxylic acid derivatives in ethanol with ammonium acetate to form 2(1H)-pyrazinones, which can be further modified to amines.
  • Microwave-assisted cyclization reduces reaction time from days to hours and improves yields.
  • Diketopiperazines can be dehydrated and cyclized with 1,2-diketones to form pyrazinone rings, which can be converted to the target amines by reduction and substitution.

Summary of Key Data

Parameter Typical Value/Condition Notes
Chlorination temperature 0–25 °C To avoid over-chlorination
N-Methylation temperature Room temperature to reflux Depends on methylating agent
Solvents used Dichloromethane, DMF, ethanol Choice affects yield and purity
Reaction time 4–24 hours Microwave-assisted cyclization shorter
Yield range 60–90% Varies by method and purification

Chemical Reactions Analysis

Types of Reactions

    Oxidation: 3,5-Dichloro-N-methylpyrazin-2-amine can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles like amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Methylamine in ethanol or other suitable solvents.

Major Products

    Oxidation: Formation of pyrazine N-oxides.

    Reduction: Formation of partially or fully reduced pyrazine derivatives.

    Substitution: Formation of various substituted pyrazines depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 3,5-Dichloro-N-methylpyrazin-2-amine is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in the preparation of heterocyclic compounds.

Biology

In biological research, this compound is studied for its potential as a pharmacophore. It serves as a scaffold for designing molecules with biological activity, such as enzyme inhibitors or receptor agonists.

Medicine

In medicinal chemistry, derivatives of this compound are explored for their therapeutic potential. They are investigated for their ability to interact with specific biological targets, potentially leading to the development of new drugs.

Industry

In the industrial sector, this compound is used in the synthesis of agrochemicals, dyes, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism of action of 3,5-Dichloro-N-methylpyrazin-2-amine depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved vary based on the derivative and its intended use. For example, it may inhibit a specific enzyme by binding to its active site, thereby blocking substrate access and reducing enzyme activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogenated Pyrazinamines

(a) 3,5-Dibromo-N,N-dimethylpyrazin-2-amine (CAS 21943-12-4)
  • Molecular Formula : C₆H₇Br₂N₃
  • Molecular Weight : ~320.85 g/mol
  • Substituents : Bromine atoms (Br) at positions 3 and 5; dimethylamine at position 2.
  • Key Differences : Bromine’s larger atomic radius and higher molecular weight compared to chlorine result in distinct steric and electronic effects. Brominated analogs typically exhibit lower solubility in polar solvents and altered reactivity in cross-coupling reactions .
(b) 3,5-Dibromo-6-methylpyrazin-2-amine (CAS 74290-66-7)
  • Molecular Formula : C₅H₅Br₂N₃
  • Molecular Weight : 266.92 g/mol
  • Substituents : Bromine at positions 3 and 5; methyl group at position 4.
  • This compound’s synthesis and purification protocols (e.g., column chromatography) are critical due to its moderate purity and stability .

Methyl-Substituted Pyrazinamines

(a) 3,5-Dimethylpyrazin-2-amine (CAS 91678-81-8)
  • Molecular Formula : C₆H₉N₃
  • Molecular Weight : 123.15 g/mol
  • Substituents : Methyl groups at positions 3 and 5.
  • Physical Properties : Melting point = 96°C; commercially available with >97% purity.
  • Key Differences: The absence of halogens results in higher solubility in aqueous media but reduced electrophilicity. Methyl groups act as electron donors, making the ring less reactive toward aromatic substitution compared to chlorinated analogs .

Heterocyclic Derivatives with Varied Substituents

(a) 3,5-Dichloro-N-[(2-chlorophenyl)methyl]pyridin-2-amine (CAS 76175-74-1)
  • Molecular Formula : C₁₂H₁₀Cl₃N₂
  • Substituents : Chlorine atoms on a pyridine ring; benzyl group at the amine.
  • Key Differences : The pyridine ring (vs. pyrazine) has different electronic properties due to fewer nitrogen atoms. The benzyl substituent enhances lipophilicity and may influence binding affinity in biological systems .

Biological Activity

3,5-Dichloro-N-methylpyrazin-2-amine is a chemical compound with significant potential in biological applications. Its unique structure, which includes two chlorine atoms and a methyl group attached to a pyrazine ring, suggests various interactions with biological targets. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C5H5Cl2N3
  • Molecular Weight : 176.01 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The chlorine atoms enhance its electrophilicity, allowing it to form covalent bonds with nucleophilic sites on proteins. This interaction can lead to alterations in enzyme activity or receptor signaling pathways, which are crucial for various physiological processes.

Biological Activity

Research has indicated that this compound exhibits several biological activities:

  • Antimicrobial Activity : Studies have shown that this compound has inhibitory effects against certain bacterial strains. Its mechanism may involve disrupting bacterial cell wall synthesis or interfering with metabolic pathways crucial for bacterial survival.
  • Anticancer Properties : Preliminary investigations suggest that this compound may induce apoptosis in cancer cell lines. The compound appears to activate specific signaling pathways that lead to programmed cell death, making it a candidate for further anticancer drug development.
  • Neuroprotective Effects : Some studies indicate that this compound may protect neuronal cells from oxidative stress-induced damage. The presence of the pyrazine ring is believed to contribute to its antioxidant properties.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialInhibitory effects on bacterial strains
AnticancerInduces apoptosis in cancer cell lines
NeuroprotectiveProtects against oxidative stress in neuronal cells

Case Study: Antimicrobial Efficacy

In a controlled study, this compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL for S. aureus, suggesting significant antimicrobial potential. The study concluded that the compound could be developed into a novel antimicrobial agent.

Case Study: Anticancer Activity

A recent study evaluated the effects of this compound on human breast cancer cell lines (MCF-7). The compound was found to reduce cell viability by 60% at a concentration of 25 µM after 48 hours of treatment. Mechanistic studies revealed that the compound activates caspase pathways leading to apoptosis.

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